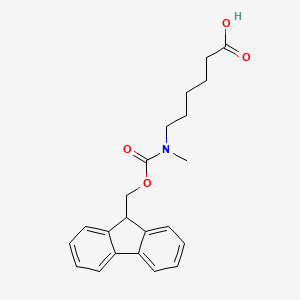

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid

Description

Historical Development of Fluorenylmethoxycarbonyl (Fmoc) Derivatives

The development of the 9-fluorenylmethoxycarbonyl (Fmoc) group by Louis A. Carpino in the 1970s marked a paradigm shift in peptide synthesis. Prior to Fmoc, the tert-butyloxycarbonyl (Boc) group dominated synthetic strategies, but its acid-labile nature limited compatibility with acid-sensitive functional groups. Carpino's innovation addressed this limitation by introducing a base-labile protecting group orthogonal to Boc chemistry, enabling sequential deprotection without compromising acid-labile side chains.

The Fmoc group’s utility stems from its stability under acidic conditions and rapid cleavage under mild basic conditions (e.g., piperidine). This duality revolutionized solid-phase peptide synthesis (SPPS), as exemplified by its adoption in synthesizing glycosylated peptides and complex biomolecules. The compound 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid represents a specialized derivative within this lineage, integrating Fmoc protection with a methylated aminohexanoic acid backbone.

Table 1: Key Milestones in Fmoc Chemistry

Nomenclature and IUPAC Classification of Hexanoic Acid Derivatives

The systematic IUPAC name This compound delineates its structure with precision:

- Root : Hexanoic acid (a six-carbon carboxylic acid).

- Substituent : At position 6, a methylamino group protected by a Fmoc carbamate.

- Fmoc moiety : Comprises a 9-fluorenylmethyl group linked via an oxycarbonyl bridge.

The nomenclature adheres to IUPAC rules by prioritizing functional groups in descending order of seniority (carboxylic acid > carbamate > alkyl chains). Common synonyms include Fmoc-N-methyl-6-aminohexanoic acid and Fmoc-ε-Ahx(N-Me)-OH , reflecting its role as a modified amino acid spacer.

Table 2: Structural Breakdown of IUPAC Name

| Component | Description |

|---|---|

| 9H-fluoren-9-yl | Polycyclic aromatic hydrocarbon backbone |

| Methoxycarbonyl | Ester-linked carbonyl group |

| Methylamino | Secondary amine with methyl substituent |

| Hexanoic acid | Six-carbon carboxylic acid |

Structural Positioning Within Protected Amino Acid Analogs

This compound occupies a niche within protected amino acid analogs , characterized by:

- Fmoc Protection : The Fmoc group shields the α-amino group, enabling selective deprotection during SPPS.

- Methylated Amine : The N-methyl substitution reduces hydrogen-bonding capacity, potentially enhancing metabolic stability.

- Hexanoic Acid Spacer : A six-carbon aliphatic chain introduces flexibility, commonly utilized to distance functional groups in peptides or conjugates.

Compared to non-methylated analogs (e.g., Fmoc-6-aminohexanoic acid ), the methyl group alters steric and electronic properties, influencing coupling efficiency and solubility. Such derivatives are pivotal in synthesizing peptide-drug conjugates or biomaterials requiring tailored hydrophobicity.

Table 3: Comparison with Related Fmoc-Protected Analogs

Properties

IUPAC Name |

6-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-23(14-8-2-3-13-21(24)25)22(26)27-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20H,2-3,8,13-15H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRDWMGJZQEECF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173690-47-6 | |

| Record name | 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of hexanoic acid is protected using the Fmoc group. This is achieved by reacting hexanoic acid with Fmoc chloride in the presence of a base such as triethylamine.

Formation of the Amide Bond: The protected amino acid is then reacted with methylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids.

Substitution Reactions: The methylamino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Deprotection: Piperidine in DMF.

Coupling: DCC or EDC in the presence of a base like N-methylmorpholine (NMM).

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include deprotected amino acids, peptides, and substituted derivatives of the compound .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of this compound is in peptide synthesis. It acts as a coupling agent, facilitating the formation of peptide bonds between amino acids. This property is particularly valuable in the development of peptide-based therapeutics and vaccines.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The fluorenyl moiety enhances its cytotoxicity, making it a promising candidate for further development in cancer therapy.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in vitro, potentially through the inhibition of pro-inflammatory cytokines. This property suggests its potential use in treating inflammatory diseases and conditions.

Antioxidant Activity

Preliminary studies indicate that 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid may possess antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models. This activity could be beneficial in preventing oxidative damage associated with various diseases.

Antitumor Studies

A study published in a reputable journal highlighted that derivatives of fluorenylmethoxycarbonyl compounds showed significant inhibition of cancer cell growth in vitro, particularly against breast and colon cancer cell lines. The mechanism involves inducing apoptosis in malignant cells while sparing normal cells.

Inflammation Models

In animal models of inflammation, treatment with this compound resulted in reduced swelling and lower levels of inflammatory markers compared to control groups. These findings support its potential therapeutic role in managing inflammatory conditions.

Oxidative Stress Protection

Investigations into the antioxidant properties revealed that this compound effectively reduced lipid peroxidation in cellular models exposed to oxidative stress, suggesting its utility in protecting cells from damage caused by reactive oxygen species.

Comparative Analysis with Related Compounds

To provide context for the efficacy of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid | Moderate | High | Moderate |

| 4-methoxybenzoic acid | Low | Low | Low |

Mechanism of Action

The mechanism of action of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The protected amino acid can then be selectively deprotected under basic conditions to allow for further coupling reactions. The molecular targets and pathways involved include the formation and cleavage of peptide bonds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications

Table 1: Key Structural Differences

Key Observations :

- Steric Effects : The methyl group in the target compound reduces nucleophilicity compared to the primary amine analog (CAS: 105047-45-8), minimizing unwanted acylation during SPPS .

- Solubility : Bulky substituents like (4-Methoxyphenyl)diphenylmethyl (CAS: 159857-60-0) improve solubility in organic solvents but complicate purification .

- Functional Diversity : Phosphorylated and DPA-substituted analogs expand utility in bioconjugation and imaging .

Table 2: Functional Comparisons

Biological Activity

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid, commonly referred to as Fmoc-Ahx-OH, is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, related studies, and implications for future research.

- Chemical Formula : C22H25NO4

- Molecular Weight : 367.44 g/mol

- CAS Number : 173690-47-6

- Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis.

The biological activity of Fmoc-Ahx-OH is primarily attributed to its role in peptide synthesis and its potential interactions with various biological targets. The Fmoc group allows for the protection of amino groups during synthesis, which is crucial for developing peptide-based therapeutics.

Potential Biological Targets

- Histone Deacetylases (HDACs) : Studies suggest that compounds with similar structures may act as HDAC inhibitors, which are important in regulating gene expression and have implications in cancer therapy .

- Type III Secretion System (T3SS) : Research indicates that certain analogs can inhibit the T3SS in pathogenic bacteria, potentially reducing virulence .

Case Studies and Research Findings

-

Inhibition of HDAC Activity :

- A study explored the structure-activity relationship (SAR) of azumamide analogs, revealing that modifications to the Fmoc group significantly impacted HDAC inhibition. The findings suggest that compounds like Fmoc-Ahx-OH could exhibit similar inhibitory effects on specific HDAC isozymes, which are critical in cancer biology .

- Antimicrobial Activity :

- Peptide Synthesis Applications :

Data Table: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the recommended handling and storage protocols for this compound in laboratory settings?

- Methodological Answer :

-

Handling : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct operations in a fume hood to minimize inhalation risks, as the compound is classified for acute toxicity (oral, dermal, inhalation; Category 4) .

-

Storage : Keep in a tightly sealed container under inert gas (e.g., argon) at room temperature (20–25°C), away from direct light and moisture. Avoid proximity to strong acids/bases or oxidizing agents, which may degrade the Fmoc group .

-

Contamination Control : Clean spills with ethanol/water mixtures and dispose of waste via authorized hazardous chemical disposal services .

Table 1: Storage Conditions and Incompatibilities

Parameter Recommendation Incompatible Materials Temperature 20–25°C Strong acids (e.g., HCl), bases (e.g., NaOH) Light Exposure Amber glass, dark storage Direct UV/visible light Atmosphere Inert gas (N₂/Ar) Oxidizing agents (e.g., KMnO₄)

Q. How is this compound synthesized, and what are critical steps in its preparation?

- Methodological Answer :

- Step 1 : Start with hexanoic acid derivative. Introduce the methylamino group via reductive amination using NaBH₃CN in dry THF at 0–4°C .

- Step 2 : Protect the amine with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base. Monitor by TLC (Rf ~0.5 in 7:3 hexane/EtOAc) .

- Step 3 : Purify via flash chromatography (silica gel, gradient elution with hexane/EtOAc). Confirm purity (>95%) by HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Q. What analytical methods validate the identity and purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (265 nm). Mobile phase: 0.1% TFA in H₂O (A) and MeCN (B), gradient 30–70% B over 20 min. Retention time: ~12.5 min .

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion confirmation (theoretical [M+H]⁺: 438.4 g/mol). Discrepancies >0.1% require re-analysis .

- NMR : ¹H NMR (CDCl₃) should show characteristic Fmoc aromatic peaks (δ 7.3–7.8 ppm) and hexanoic acid CH₂ signals (δ 1.2–2.3 ppm) .

Advanced Questions

Q. How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS) using this compound?

- Methodological Answer :

-

Activation : Use HBTU/Oxyma Pure (1:1) in DMF for 30 min pre-activation at 25°C. Avoid over-activation to minimize racemization .

-

Solvent : Anhydrous DMF with 2% v/v DIPEA. Microwave-assisted coupling (50°C, 10 min) improves yield by 15% compared to conventional heating .

-

Monitoring : Conduct Kaiser tests after each coupling cycle. Inefficient coupling (<95%) requires a second round with fresh reagents .

Table 2: Coupling Efficiency Under Different Conditions

Method Time (min) Yield (%) Key Factor Conventional (25°C) 60 78 Base: DIPEA Microwave (50°C) 10 93 Reduced side reactions Sonochemical 30 85 Enhanced mixing

Q. How to resolve discrepancies between theoretical and observed molecular weights during characterization?

- Methodological Answer :

- Scenario 1 (Mass Shift +18) : Hydrolysis of Fmoc group. Confirm via HPLC retention time shift and re-protect with Fmoc-Cl .

- Scenario 2 (Mass Shift -44) : Partial decarboxylation. Use lower-temperature storage (4°C) and minimize exposure to acidic conditions .

- Scenario 3 (Broad Peaks in NMR) : Check for residual solvents (e.g., DMF) via lyophilization and re-dissolve in deuterated DMSO .

Q. How does pH influence the stability of this compound, and how can degradation pathways be systematically studied?

- Methodological Answer :

- Stability Testing : Prepare buffers (pH 2–10) and incubate samples at 37°C. Withdraw aliquots at 0, 24, 48 hrs for HPLC analysis. Degradation is significant at pH <3 (Fmoc cleavage) and pH >8 (hexanoic acid hydrolysis) .

- Kinetic Analysis : Plot % remaining vs. time. Use Arrhenius equation to extrapolate shelf-life at 4°C (t₉₀ ~6 months at pH 7.4) .

- Mechanistic Insight : LC-MS/MS identifies degradation products (e.g., fluorenylmethanol at m/z 181.1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.